3-(4-Isopropoxyphenoxy)-azetidine
Overview
Description
3-(4-Isopropoxyphenoxy)-azetidine is an organic compound that features an azetidine ring substituted with a 4-isopropoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopropoxyphenoxy)-azetidine typically involves the reaction of 4-isopropoxyphenol with azetidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes protection of hydroxyl groups, bromination, etherification, and deprotection steps to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Isopropoxyphenoxy)-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while substitution reactions can introduce various functional groups onto the phenoxy ring .
Scientific Research Applications
3-(4-Isopropoxyphenoxy)-azetidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(4-Isopropoxyphenoxy)-azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
- 3-(4-Methoxyphenoxy)-azetidine
- 3-(4-Ethoxyphenoxy)-azetidine
- 3-(4-Propoxyphenoxy)-azetidine
Comparison: Compared to its analogs, 3-(4-Isopropoxyphenoxy)-azetidine is unique due to the presence of the isopropoxy group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity .
Properties
IUPAC Name |
3-(4-propan-2-yloxyphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)14-10-3-5-11(6-4-10)15-12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZWDEZXEFFPDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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